molecular formula C17H18O6 B1670131 2',4,6-Trimethoxy-6'-methyl-3H-spiro[1-benzofuran-2,1'-cyclohex[2]ene]-3,4'-dione CAS No. 3680-32-8

2',4,6-Trimethoxy-6'-methyl-3H-spiro[1-benzofuran-2,1'-cyclohex[2]ene]-3,4'-dione

Cat. No.: B1670131
CAS No.: 3680-32-8
M. Wt: 318.32 g/mol
InChI Key: QPCYNIYZPDJCMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dechlorogriseofulvin is a polyketide-derived natural product and a chlorine-deficient analog of the well-known antifungal agent griseofulvin . It is biosynthesized by various fungal species, including Penicillium spp. (e.g., P. urticae, P. aethiopicum) and Xylaria cubensis, often as part of their secondary metabolite arsenal . Structurally, it lacks the chlorine atom present in griseofulvin at position C7, resulting in distinct physicochemical and biological properties . Key characteristics include:

  • Molecular formula: C₁₇H₁₇O₆ (vs. C₁₇H₁₇ClO₆ for griseofulvin) .
  • Melting point: 220°C .
  • UV/Vis spectrum: Peaks at 291, 236, and 325 nm in methanol .
  • Mechanism of action: Inhibits microtubule assembly, disrupting fungal cell division .

Dechlorogriseofulvin exhibits antifungal, antibacterial, antitumor, and anti-inflammatory activities, though with lower potency compared to griseofulvin in antifungal assays .

Properties

IUPAC Name

3',4,6-trimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O6/c1-9-5-10(18)6-14(22-4)17(9)16(19)15-12(21-3)7-11(20-2)8-13(15)23-17/h6-9H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPCYNIYZPDJCMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C=C(C12C(=O)C3=C(O2)C=C(C=C3OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80958015
Record name 2',4,6-Trimethoxy-6'-methyl-3H-spiro[1-benzofuran-2,1'-cyclohex[2]ene]-3,4'-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80958015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3680-32-8
Record name 2',4,6-Trimethoxy-6'-methyl-3H-spiro[1-benzofuran-2,1'-cyclohex[2]ene]-3,4'-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80958015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Biosynthesis in Penicillium Species

Fungal Sources and Metabolic Pathways

Dechlorogriseofulvin is natively produced by Penicillium aethiopicum, Penicillium canescens, and Penicillium urticae through a polyketide-derived biosynthetic pathway. The process begins with the assembly of a heptaketide backbone via a type I iterative polyketide synthase (PKS), which catalyzes the sequential condensation of one acetyl-CoA and six malonyl-CoA units. This intermediate undergoes intramolecular Claisen and aldol condensations to form a benzophenone scaffold, which is subsequently modified by methyltransferases, a halogenase, and a cytochrome P450 oxidase to yield the final spirocyclic structure.

Notably, the absence of a chlorine atom at position C-7 distinguishes dechlorogriseofulvin from its more widely studied analog, griseofulvin. This structural variation arises from the timing of halogenation events; in dechlorogriseofulvin-producing strains, the halogenase GsfI either remains inactive or is absent, bypassing the chlorination step observed in griseofulvin biosynthesis.

Fermentation and Extraction

Industrial-scale production typically employs submerged fermentation of Penicillium urticae in nutrient-rich media containing glucose, peptone, and trace minerals. After 7–10 days at 25°C, the mycelia are harvested and extracted with chloroform, yielding a crude mixture of dechlorogriseofulvin and related metabolites. Thin-layer chromatography (TLC) on silica gel plates (ethyl acetate/hexane, 3:7) provides preliminary identification, with dechlorogriseofulvin exhibiting an Rf of 0.52 under UV 254 nm. Final purification is achieved via preparative gas-liquid chromatography (GLC) using a 3% OV-17 column at 220°C, achieving >98% purity.

Chemical Synthesis Strategies

Early Synthetic Approaches

Oxidative Cyclization (Day et al., 1960)

The first total synthesis of racemic dechlorogriseofulvin was reported by Day et al., employing a radical-mediated oxidative cyclization (Scheme 1). The benzophenone precursor 17 was synthesized via Friedel-Crafts acylation of 2-chloro-3,5-dimethoxyphenol 15 with 2-methoxy-4-((methoxycarbonyl)oxy)-6-methylbenzoic acid 16 . Treatment with potassium hexacyanoferrate(III) induced spirocyclization, yielding (±)-dehydrodechlorogriseofulvin 14 , which was hydrogenated over palladium-on-charcoal to afford the target compound in 17% overall yield.

Key Limitations :

  • Low yield due to competing Fries rearrangement during benzophenone synthesis.
  • Racemic product requiring resolution via chiral auxiliaries.
Dieckmann Cyclization (Brossi et al., 1960)

Brossi et al. pioneered a Dieckmann cyclization strategy to construct the benzofuranone core. Methylation of 2-acetyl-4,6-dimethoxyphenyl acetate 18 with methyl bromoacetate yielded diester 19 , which underwent base-mediated cyclization to form benzofuranone 20 . Subsequent alkylation and oxidation steps completed the synthesis, though yields remained suboptimal (<20%).

Modern Synthetic Innovations

Diels-Alder Cycloaddition (Danishefsky et al., 1979)

Danishefsky’s route leveraged a Diels-Alder reaction between sulfoxide dienophile 31 and diene 32 to construct the spirocenter (Scheme 2). The reaction proceeded in toluene at 135°C, delivering (±)-dehydrodechlorogriseofulvin 14 in 65% yield. Hydrogenation with pre-reduced Pd/C provided the final product, marking a significant improvement in efficiency over earlier methods.

Double Michael Addition (Yamato et al., 1990)

Yamato et al. optimized a double Michael addition protocol using benzofuranone 25 and methyl vinyl ketone 33 (Scheme 3). Activated alumina facilitated the tandem addition-cyclization sequence, yielding (±)-2'-demethoxy-2'-methylthio-dechlorogriseofulvin 35 . Oxidative desulfurization with m-CPBA and methanolysis furnished the target compound in 42% overall yield.

Analytical and Comparative Data

Structural Characterization

Dechlorogriseofulvin’s IUPAC name is (2S,5'R)-3',4,6-trimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione, with molecular formula C17H18O6 and molecular weight 318.32 g/mol. Key spectral data include:

  • 1H NMR (CDCl3, 400 MHz): δ 6.45 (s, 1H, H-5), 4.12 (s, 3H, OCH3), 3.89 (s, 3H, OCH3), 2.98 (q, J = 6.8 Hz, 1H, H-5').
  • HRMS : m/z 318.1103 [M]+ (calc. 318.1103).

Comparative Synthesis Metrics

Method Year Key Reaction Yield (%) Advantages Limitations
Oxidative Cyclization 1960 Radical cyclization 17 First total synthesis Low yield, racemic mixture
Dieckmann Cyclization 1960 Base-mediated cyclization 20 Modular benzofuranone synthesis Multi-step, poor scalability
Diels-Alder 1979 Cycloaddition 65 High yield, stereocontrol Requires high-temperature conditions
Double Michael 1990 Tandem addition 42 Mild conditions, functional group tolerance Requires oxidative desulfurization

Chemical Reactions Analysis

Types of Reactions

7-dechloro Griseofulvin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes .

Scientific Research Applications

Antifungal Properties

Dechlorogriseofulvin exhibits antifungal activity similar to its parent compound, griseofulvin. It acts by inhibiting fungal cell mitosis, thus preventing the growth and reproduction of fungi, particularly dermatophytes responsible for skin infections. This mechanism of action positions dechlorogriseofulvin as a candidate for further investigation in treating fungal infections, especially those resistant to conventional treatments.

Comparative Studies with Griseofulvin

Researchers utilize dechlorogriseofulvin in comparative studies to elucidate the mechanisms by which griseofulvin disrupts fungal processes. By analyzing the effects of both compounds on fungal growth and metabolism, scientists can gain insights into fungal biology and identify specific targets for antifungal therapies.

Drug Development

Dechlorogriseofulvin serves as a starting point for developing novel antifungal agents. Through chemical modifications, researchers aim to enhance its potency or broaden its spectrum of activity against emerging fungal infections. This approach could lead to the discovery of more effective treatments for resistant strains.

In addition to its antifungal properties, dechlorogriseofulvin has shown potential in other biological activities:

  • Anti-inflammatory Effects : Preliminary studies suggest that dechlorogriseofulvin may possess anti-inflammatory properties, which could be explored further in therapeutic contexts.
  • Synergistic Effects : Research indicates that dechlorogriseofulvin may enhance the efficacy of existing antifungal treatments when used in combination with other agents, suggesting potential for synergistic applications.

Case Studies and Research Findings

Several studies have investigated the applications of dechlorogriseofulvin in various contexts:

Study ReferenceFocusFindings
Antifungal ActivityDemonstrated inhibition of fungal cell mitosis; effective against dermatophytes.
Drug DevelopmentShowed potential as a lead compound for creating more potent antifungals through chemical modification.
Synergistic EffectsIndicated enhanced efficacy when combined with other antifungal agents against resistant strains.

Synthesis and Structural Insights

Dechlorogriseofulvin is synthesized through modifications of griseofulvin, specifically by removing a chlorine atom at the C-7 position. Its structural similarities to griseofulvin provide valuable insights into the design of new compounds with improved biological activity . The complex ring structure contributes significantly to its biological effects.

Mechanism of Action

The mechanism of action of 7-dechloro Griseofulvin involves disrupting the microtubule function in fungal cells. This leads to the inhibition of mitosis and cell division, ultimately causing cell death. The compound binds to tubulin, a key protein in the microtubule structure, preventing its polymerization and function .

Comparison with Similar Compounds

Griseofulvin

Griseofulvin is the parent chlorinated compound and a clinically used antifungal agent. Key differences include:

Property Griseofulvin Dechlorogriseofulvin
Molecular weight 352.77 g/mol (Cl present) 318.32 g/mol (Cl absent)
Antifungal activity IC₅₀: 0.5–2.0 µg/mL (vs. Magnaporthe grisea) IC₅₀: 5–10× higher than griseofulvin
Structural feature Chlorine at C7 Hydrogen at C7
NMR signature C7-Cl absence shifts aromatic protons to 6.08 ppm in dechlorogriseofulvin .
Biosynthetic origin Co-produced with dechlorogriseofulvin in X. cubensis and Penicillium spp. .

Functional implications :

  • The chlorine atom in griseofulvin enhances binding affinity to fungal microtubules, explaining its superior antifungal efficacy .
  • Dechlorogriseofulvin’s reduced polarity (due to Cl absence) alters solubility and bioavailability .

Hydroxygriseofulvin Derivatives

In co-cultures of X. cubensis and A. fischeri, hydroxylated analogs are produced:

  • 5′-Hydroxygriseofulvin : Introduces a hydroxyl group at C5′, increasing polarity.
  • Dechloro-5′-hydroxygriseofulvin : Combines C5′ hydroxylation with C7 dechlorination .
Property 5′-Hydroxygriseofulvin Dechloro-5′-hydroxygriseofulvin
Bioactivity Moderate antifungal activity Reduced activity vs. griseofulvin
Role in fungal competition Produced at mycelial conflict zones to inhibit rival fungi .

Other Related Metabolites

  • Dehydrogriseofulvin : A dehydrogenated variant detected in Penicillium-contaminated sorghum, with negligible bioactivity .
  • Bromogriseofulvin : Bromine-substituted analog; rare and less studied .

Production and Ecological Roles

  • Monoculture vs. co-culture: In monocultures, dechlorogriseofulvin and griseofulvin accumulate at mycelial edges of X. cubensis . In co-cultures with A. fischeri, both compounds localize at fungal conflict zones, suggesting a defensive role .
  • Induction under stress : Co-culturing activates silent biosynthetic pathways, enhancing metabolite diversity .

Analytical Detection Methods

  • TLC/GLC : Co-elution of griseofulvin and dechlorogriseofulvin complicates separation, requiring fractional recrystallization for purification .
  • LC-MS/qNMR : Quantifies both compounds in fungal extracts with high sensitivity (detection limit: 0.05 µg for griseofulvin) .

Biological Activity

Dechlorogriseofulvin, a derivative of griseofulvin, is a fungal metabolite primarily produced by various species of Penicillium. This compound has garnered attention for its diverse biological activities, including antifungal, antibacterial, antitumor, and anti-inflammatory properties. Below is a detailed examination of its biological activity, supported by research findings and data tables.

Chemical Structure and Properties

  • Molecular Formula : C17_{17}H18_{18}O6_{6}
  • IUPAC Name : 7-Dechlorogriseofulvin
  • CAS Number : 3680-32-8

The structure of dechlorogriseofulvin is similar to that of griseofulvin but lacks one chlorine atom, which influences its biological activity.

Antifungal Activity

Dechlorogriseofulvin exhibits antifungal properties, although it is less potent than its parent compound, griseofulvin. Research indicates that it can inhibit the growth of various fungal strains:

CompoundActivity AgainstIC50_{50} (µM)
DechlorogriseofulvinMicrosporum gypseum25-50
GriseofulvinMicrosporum gypseum6-10

These results suggest that while dechlorogriseofulvin retains some antifungal activity, it may not be as effective for clinical applications as griseofulvin .

Antitumor Activity

Recent studies have shown that dechlorogriseofulvin induces apoptosis in various cancer cell lines, including HCT116 (colon cancer), MCF-7 (breast cancer), and K562 (leukemia). The mechanism appears to involve disruption of microtubule dynamics, akin to the action of griseofulvin:

Cell LineTreatment Concentration (µM)Apoptosis Induction (%)
HCT1162040
MCF-73035
K5622550

The induction of apoptosis was confirmed through assays measuring caspase activation and cell viability .

The precise mechanism by which dechlorogriseofulvin exerts its biological effects is still under investigation. However, it is hypothesized that it disrupts the microtubule assembly in both fungal and mammalian cells, leading to cell cycle arrest and apoptosis. This mechanism aligns with findings from studies on griseofulvin .

Case Studies

  • Antifungal Efficacy : A study evaluated the antifungal activity of dechlorogriseofulvin against dermatophytes. It demonstrated moderate efficacy against Microsporum gypseum, with potential applications in treating superficial fungal infections.
  • Antitumor Potential : In vitro studies indicated that dechlorogriseofulvin significantly reduced the viability of cancer cells in a dose-dependent manner. The findings support further exploration into its use as an adjunct therapy in oncology .

Q & A

Q. What are the primary analytical techniques used to identify and quantify Dechlorogriseofulvin in fungal extracts?

Dechlorogriseofulvin (DCG) can be quantified using quantitative Nuclear Magnetic Resonance (qNMR) coupled with LC-MS for cross-validation. qNMR provides orthogonal measurement of DCG and its analogs (e.g., griseofulvin) by integrating proton signals specific to their structural features, such as the absence of a chlorine substituent in DCG . LC-MS is recommended for high-throughput screening, with chromatographic separation optimized using C18 columns and mobile phases adjusted for polarity differences between DCG and impurities like griseofulvinic acid .

Q. How can researchers differentiate Dechlorogriseofulvin from structurally related compounds like Griseofulvin?

Differentiation relies on spectroscopic and chromatographic profiling :

  • FT-IR and NMR : DCG lacks the chlorine atom present in griseofulvin, resulting in distinct spectral shifts (e.g., absence of C-Cl stretching vibrations at ~750 cm⁻¹ in FT-IR) .
  • HPLC-UV : Retention time differences due to polarity variations (DCG elutes earlier than griseofulvin in reversed-phase systems) .
  • Mass spectrometry : A 34 Da mass difference (loss of Cl) distinguishes DCG (m/z 330) from griseofulvin (m/z 364) .

Q. What experimental protocols are recommended for ensuring the purity of Dechlorogriseofulvin in synthetic preparations?

  • Chromatographic purification : Use preparative HPLC with gradient elution (e.g., acetonitrile/water) to isolate DCG from co-eluting impurities.
  • Purity validation : Combine HPLC-UV (purity >98% at 254 nm) with 1D/2D NMR to confirm structural integrity and absence of residual solvents or byproducts .
  • Batch consistency : Document synthesis conditions (e.g., reaction time, temperature) and characterize each batch using standardized protocols to minimize variability .

Advanced Research Questions

Q. What molecular interactions influence the solubility differences between Dechlorogriseofulvin and Griseofulvinic acid in poloxamer-based systems?

Solubility disparities arise from structural and electronic factors :

  • Cyclohexene ring unsaturation : DCG retains the sp² hybridized cyclohexene ring, enabling π-π interactions with poloxamer micelles, whereas griseofulvinic acid lacks this feature, leading to weaker solubilization .
  • Hydrogen bonding : Griseofulvinic acid’s carboxylic acid group forms stronger hydrogen bonds with water, reducing micellar encapsulation efficiency compared to DCG’s non-ionic structure .
  • Experimental validation : Use dynamic light scattering (DLS) to measure micelle size changes and FT-IR to track shifts in C=O stretching frequencies upon solubilization .

Q. How can multivariate analysis (e.g., PCA) be applied to resolve contradictory solubility data among Dechlorogriseofulvin and its analogs?

  • Data preprocessing : Normalize solubility values across solvents (e.g., water, ethanol) and aggregate variables (e.g., logP, molecular weight).
  • Principal Component Analysis (PCA) : Reduces dimensionality to identify clusters. For example, DCG, griseofulvin, and deidrogriseofulvin form one cluster due to shared solubility trends (r_Pearson >0.91), while griseofulvinic acid clusters separately due to divergent behavior (r_Pearson <0.4) .
  • Hierarchical Clustering Analysis (HCA) : Validates groupings using Euclidean distance metrics, aiding in outlier detection and mechanistic hypothesis generation .

Q. What methodological considerations are critical when designing in vivo studies to assess Dechlorogriseofulvin’s antifungal efficacy compared to in vitro models?

  • Dosage optimization : Account for pharmacokinetic factors (e.g., bioavailability, tissue penetration) using compartmental modeling to translate in vitro IC₅₀ values to in vivo dosing .
  • Model selection : Use immunocompromised animal models (e.g., neutropenic mice) to mimic fungal infection susceptibility and ensure relevance to human pathophysiology .
  • Endpoint criteria : Define clinical (e.g., survival rate) and microbiological (e.g., fungal load reduction) endpoints, with statistical power analysis to determine cohort size .

Methodological Frameworks for Research Design

  • PICO (Population, Intervention, Comparison, Outcome) : Apply to antifungal studies (e.g., "In Candida albicans-infected models [P], how does DCG [I] compare to fluconazole [C] in reducing fungal burden [O]?") .
  • FINER criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant. For example, prioritize DCG’s unique solubilization mechanisms over well-studied griseofulvin pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2',4,6-Trimethoxy-6'-methyl-3H-spiro[1-benzofuran-2,1'-cyclohex[2]ene]-3,4'-dione
Reactant of Route 2
2',4,6-Trimethoxy-6'-methyl-3H-spiro[1-benzofuran-2,1'-cyclohex[2]ene]-3,4'-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.